N-(3-(methylcarbamoyl)thiophen-2-yl)-1-tosylpiperidine-4-carboxamide
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Overview
Description
N-(3-(methylcarbamoyl)thiophen-2-yl)-1-tosylpiperidine-4-carboxamide is a complex organic compound that features a thiophene ring, a piperidine ring, and a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(methylcarbamoyl)thiophen-2-yl)-1-tosylpiperidine-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the thiophene derivative, followed by the introduction of the piperidine ring and the tosyl group. The reaction conditions often involve the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-(methylcarbamoyl)thiophen-2-yl)-1-tosylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or an amine.
Scientific Research Applications
N-(3-(methylcarbamoyl)thiophen-2-yl)-1-tosylpiperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of N-(3-(methylcarbamoyl)thiophen-2-yl)-1-tosylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.
Piperidine Derivatives: Compounds like piperidine-4-carboxamide and 1-tosylpiperidine share the piperidine ring structure.
Tosyl Compounds: Compounds like tosyl chloride and tosylate esters share the tosyl group.
Uniqueness
N-(3-(methylcarbamoyl)thiophen-2-yl)-1-tosylpiperidine-4-carboxamide is unique due to the combination of these three functional groups in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-[3-(methylcarbamoyl)thiophen-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-13-3-5-15(6-4-13)28(25,26)22-10-7-14(8-11-22)17(23)21-19-16(9-12-27-19)18(24)20-2/h3-6,9,12,14H,7-8,10-11H2,1-2H3,(H,20,24)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVJKADFOXUHDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=CS3)C(=O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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